Superior PLK1 Enzyme Inhibition: Plk1-IN-7 vs. Onvansertib
Plk1-IN-7 (compound 30e) demonstrates a lower IC50 (0.66 nM) against PLK1 compared to onvansertib (IC50 = 2 nM), representing a 3-fold improvement in enzymatic potency [1]. This increased potency at the molecular level may translate to more robust target engagement at lower drug concentrations.
| Evidence Dimension | PLK1 enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.66 nM |
| Comparator Or Baseline | Onvansertib: 2 nM |
| Quantified Difference | Approximately 3-fold lower IC50 for Plk1-IN-7 |
| Conditions | Cell-free enzyme inhibition assay |
Why This Matters
The 3-fold improvement in enzymatic potency against PLK1 suggests Plk1-IN-7 could achieve effective target inhibition at lower concentrations than onvansertib, which may reduce the potential for off-target effects.
- [1] Lu, J., Lei, H., Bai, X., Wang, W., Liu, C., Yang, Y., Zou, F., Wang, L., Wang, Y., Du, G., Wang, X., Sun, C., Yu, L., Ma, M., Ye, L., Wang, H., Tian, J., & Zhang, J. (2023). Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. Bioorganic Chemistry, 139, 106711. View Source
